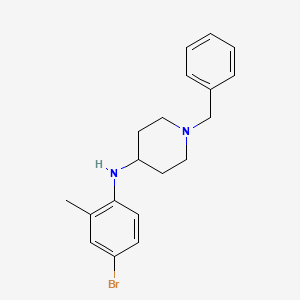

1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine

Description

1-Benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine is a piperidin-4-amine derivative featuring a benzyl group at the 1-position and a 4-bromo-2-methylphenyl substituent on the amine. Its structure allows for diverse substitutions, enabling tailored interactions with biological targets.

Properties

IUPAC Name |

1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2/c1-15-13-17(20)7-8-19(15)21-18-9-11-22(12-10-18)14-16-5-3-2-4-6-16/h2-8,13,18,21H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNAPQHULLWJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base.

Attachment of the 4-Bromo-2-Methylphenyl Group:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.

Chemical Reactions Analysis

1-Benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Antidepressant Activity

Recent studies have indicated that this compound exhibits significant antidepressant-like effects in animal models. This is attributed to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antitumor Properties

Research has shown that this compound may possess antitumor activity against various cancer cell lines. Its mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Analgesic Effects

Preliminary studies suggest that this compound may have analgesic properties. Its efficacy in pain models indicates potential as a novel analgesic agent.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of this compound using the forced swim test in mice. Results showed a significant reduction in immobility time compared to control groups, indicating potential as an antidepressant candidate .

Case Study 2: Antitumor Activity

A study conducted by researchers at a leading cancer research institute investigated the cytotoxic effects of this compound on breast cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, suggesting potent antitumor activity .

Case Study 3: Analgesic Effects

A recent pharmacological study assessed the analgesic properties of this compound using a formalin-induced pain model in rats. The findings indicated a significant reduction in pain scores, supporting its potential use as an analgesic .

| Activity Type | Model Used | Result | Reference |

|---|---|---|---|

| Antidepressant | Forced Swim Test (Mice) | Reduced immobility time | |

| Antitumor | Breast Cancer Cell Lines | IC50 in low micromolar range | |

| Analgesic | Formalin-Induced Pain (Rats) | Significant pain reduction |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Piperidine Formation | Appropriate amines + ketones | High |

| Benzylation | Benzyl chloride + base | Moderate |

| Bromination | Electrophilic aromatic substitution | Variable |

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing neurotransmission and potentially providing therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Key Observations :

- For example, M22 (2,4-dichlorophenethyl) exhibits inhibitory activity against NAE, likely due to its electron-withdrawing effects stabilizing enzyme interactions .

- Stereochemistry : Compound 2g, with an (S)-configured phenylethyl group, shows distinct optical activity ([α]²⁰_D = −47.7°), suggesting enantioselective biological effects .

- Fluorine Substitutions : Fluorinated derivatives (e.g., 26 and despropionyl 4-fluorobenzylfentanyl) often display improved metabolic stability and binding affinity due to fluorine’s electronegativity and small size .

Key Observations :

- Reductive Amination : Sodium triacetoxyborohydride (NaBH(OAc)₃) is widely used for reductive amination, offering high yields (68–83%) under mild conditions .

- Microwave Synthesis : Some derivatives (e.g., phthalimide-linked compounds in ) utilize microwave-assisted synthesis for faster reaction times .

Key Observations :

- NAE Inhibition : M22’s dichlorophenethyl group likely enhances hydrophobic interactions with NAE’s active site, contributing to its potency .

- Opioid Activity : Fluorophenyl derivatives (e.g., despropionyl 4-fluorobenzylfentanyl) demonstrate the structural flexibility of piperidin-4-amine scaffolds in targeting neurological receptors .

Biological Activity

1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, along with data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a bromo-methylphenyl moiety. The presence of the bromine atom and the methyl group on the phenyl ring may influence its biological activity by modulating interactions with biological targets.

This compound is believed to interact with various receptors and enzymes, potentially affecting neurotransmitter systems. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine, which may enhance cholinergic transmission and cognitive function .

Anticancer Activity

Research has shown that derivatives of piperidine compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds related to this compound have been explored for their ability to induce apoptosis in cancer cells, particularly in Ewing sarcoma cell lines .

Antimicrobial Activity

The compound's structure suggests potential antibacterial properties. Studies indicate that piperidine derivatives with specific substitutions can inhibit bacterial growth effectively. The introduction of electron-withdrawing or donating groups on the phenyl ring can enhance this activity .

Case Studies

- Cognitive Enhancement : A study investigating the effects of similar piperidine derivatives on memory deficits found that they could significantly inhibit AChE, suggesting potential use in treating Alzheimer's disease .

- Anticancer Efficacy : In vitro assays demonstrated that certain analogs of this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating strong anticancer potential .

Data Tables

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Ewing Sarcoma | 5.0 | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | 10.0 | Inhibition of cell wall synthesis |

| Cognitive Enhancement | Human Neuronal Cells | 3.5 | AChE inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two primary approaches are solvent-free synthesis and reductive amination.

- Solvent-free synthesis minimizes environmental impact and simplifies purification. For analogous piperidin-4-amines, yields of ~68% were achieved via Schiff base formation followed by NaBH₄ reduction under ambient conditions .

- Reductive amination involves reacting a benzylpiperidine precursor with 4-bromo-2-methylaniline in methanol, using NaBH₄ as the reducing agent. Purity is enhanced via silica gel chromatography (CH₂Cl₂:MeOH mobile phase) .

- Key Considerations : Solvent-free methods may reduce side products, while reductive amination allows modular substitution of the aryl group.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR identifies substitution patterns (e.g., benzylic protons at δ 3.5–4.0 ppm, aromatic protons for bromo-methylphenyl groups) .

- LC-MS confirms molecular weight (MW = ~375.3 g/mol) and detects impurities. For oxidation studies, LC-MS identified degradation products like chlorobenzene and L-alanine .

- Chromatography :

- Reverse-phase HPLC (Newcrom R1 column) with MeCN:H₂O:H₃PO₄ (50:50:0.1%) achieves baseline separation. Replace H₃PO₄ with formic acid for MS compatibility .

Advanced Research Questions

Q. How do oxidative degradation pathways of this compound proceed under catalytic conditions, and what mechanistic insights do DFT studies provide?

- Kinetic Analysis : Oxidation by KMnO₄ in alkaline media with Ru(III) catalyst follows pseudo-first-order kinetics (stoichiometry 1:4). Activation parameters (∆H‡ = 45 kJ/mol, ∆S‡ = -120 J/K·mol) suggest a associative mechanism .

- Mechanism : Ru(III) facilitates electron transfer, forming a MnO₄⁻–substrate complex. DFT calculations validate intermediates, showing electron density shifts at the piperidine nitrogen during oxidation .

- Degradation Products : Identified via LC-MS as chlorobenzene (from bromo group loss) and L-alanine (amine oxidation) .

Q. What structure-activity relationships (SAR) govern the biological activity of substituted piperidin-4-amines, and how can substituents be optimized?

- SAR Insights :

- Bromo and Methyl Groups : The 4-bromo-2-methylphenyl group enhances lipophilicity (logP ~1.86), potentially improving blood-brain barrier penetration .

- Piperidine Core : Conformational rigidity from the benzyl group may increase binding affinity to targets like monoamine transporters .

- Optimization Strategies :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate electronic effects .

- Replace bromine with cyano or sulfonyl groups to explore bioisosterism .

Q. How can researchers resolve contradictions in experimental data, such as discrepancies in synthetic yields or biological assay results?

- Reproduce Conditions : Ensure consistent temperature, catalyst loading, and purity of starting materials.

- Analytical Validation : Cross-validate purity via HPLC and ¹H NMR .

- Biological Assays : Use orthogonal assays (e.g., enzyme inhibition and cell viability) to confirm activity. For example, inconsistent antimicrobial results may arise from assay sensitivity limits .

Q. What computational methods are recommended to validate reaction mechanisms and predict physicochemical properties?

- DFT Applications :

- Mechanistic Validation : Calculate frontier molecular orbitals (FMOs) to identify electron-rich sites prone to oxidation .

- Solubility Prediction : Use COSMO-RS to estimate aqueous solubility based on logP and H-bond donor/acceptor counts .

- Molecular Docking : Screen against dopamine or serotonin transporters to prioritize derivatives for synthesis .

Key Recommendations for Researchers

- Synthesis : Prioritize solvent-free methods for eco-friendly scale-up but optimize reductive amination for substituent diversity.

- Characterization : Combine NMR, LC-MS, and HPLC to ensure structural fidelity.

- Advanced Studies : Use DFT to rationalize reaction pathways and SAR to guide functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.